7-Oxo-5-phenyl-6-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
7-Oxo-5-phenyl-6-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-5-phenyl-6-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the reaction of aminopyrazole with dicarbonyl components. One common method is the Biginelli-type reaction, which can be performed without a catalyst . The reaction conditions often include the use of solvents like methanol and heating to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Oxo-5-phenyl-6-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
7-Oxo-5-phenyl-6-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes and receptors.
Material Science: It is explored for its use in creating advanced materials with unique properties.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 7-Oxo-5-phenyl-6-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, which can lead to changes in cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile: This compound shares a similar core structure but differs in the substituents attached to the pyrazolo[1,5-a]pyrimidine ring.
N-(4-Chlorophenyl)-3-cyano-5-methyl-2-(4-methylphenyl)-7-phenyl-4,7-dihydropyrazolo pyrimidine-6-carboxamide: Another related compound with different functional groups.
Uniqueness
7-Oxo-5-phenyl-6-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H14N4O |
---|---|
Molecular Weight |
278.31 g/mol |
IUPAC Name |
7-oxo-5-phenyl-6-propyl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C16H14N4O/c1-2-6-13-14(11-7-4-3-5-8-11)19-15-12(9-17)10-18-20(15)16(13)21/h3-5,7-8,10,18H,2,6H2,1H3 |
InChI Key |
GDYICSDRFQBRDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C2C(=CNN2C1=O)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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